BenchChemオンラインストアへようこそ!

Sphingofungin C

Antiparasitic Drug Discovery Sphingolipid Metabolism Structure-Activity Relationship

Sphingofungin C is a naturally occurring polyketide-amino acid hybrid metabolite isolated from the fungus Aspergillus fumigatus, belonging to the sphingofungin family. It acts as a specific nanomolar inhibitor of serine palmitoyltransferase (SPT), the enzyme catalyzing the first and rate-limiting step in de novo sphingolipid biosynthesis.

Molecular Formula C22H41NO7
Molecular Weight 431.57
CAS No. 121025-46-5
Cat. No. B569518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingofungin C
CAS121025-46-5
SynonymsSphingofungin C
Molecular FormulaC22H41NO7
Molecular Weight431.57
Structural Identifiers
SMILESCCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)OC(=O)C)O
InChIInChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(30-16(2)24)20(26)21(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17-,18+,19+,20-,21-/m1/s1
InChIKeyPBKBHDLANIOIKK-RXCFHPIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sphingofungin C (CAS 121025-46-5): A Defined Chemical Probe for Serine Palmitoyltransferase and Sphingolipid Research


Sphingofungin C is a naturally occurring polyketide-amino acid hybrid metabolite isolated from the fungus Aspergillus fumigatus, belonging to the sphingofungin family [1]. It acts as a specific nanomolar inhibitor of serine palmitoyltransferase (SPT), the enzyme catalyzing the first and rate-limiting step in de novo sphingolipid biosynthesis [2]. This compound is the most abundant member of the sphingofungin class (A-F), facilitating isolation at scale and providing a versatile scaffold for semi-synthetic derivatization into other family members [1].

Why Sphingolipid Researchers Cannot Substitute Sphingofungin C with Other SPT Inhibitors or Structural Analogs


While multiple fungal metabolites such as myriocin and lipoxamycin target serine palmitoyltransferase (SPT), they exhibit wide variations in potency, selectivity for eukaryotic versus bacterial SPT, and cellular permeability, making cross-class substitution uninformative [1]. Even within the sphingofungin family, substitution is fraught with risk: Sphingofungin C possesses a unique C-5 acetoxy group that fundamentally alters its chemical stability, its capacity to serve as a precursor for all other sphingofungins, and its biological selectivity profile compared to deacetylated analogs like Sphingofungin B [2]. Procurement of the correct analog is therefore critical to ensure that experimental outcomes are not confounded by altered target engagement or off-target effects [2].

Quantitative Differentiation of Sphingofungin C: Head-to-Head Evidence Against Closest Analogs for Procurement Decisions


Antiparasitic Selectivity Profile: Sphingofungin C vs. Sphingofungin B and A

In direct head-to-head testing against a panel of protozoan parasites, Sphingofungin C exhibits a distinct selectivity profile compared to its closest analogs, Sphingofungin B and A [1]. Whereas Sphingofungin B is a broad and potent antiparasitic agent (IC50 5.95 μg/mL against T. brucei rhodesiense), Sphingofungin C shows a much narrower, albeit still significant, activity window with an IC50 of 66 μg/mL against the same parasite. However, this selectivity window widens for other targets: Sphingofungin C (IC50 63.8 μg/mL) retains comparable potency to Sphingofungin D (IC50 55.7 μg/mL) against T. cruzi, while Sphingofungin B is markedly more potent (IC50 41.9 μg/mL) [1]. This demonstrates that Sphingofungin C is not simply a less potent version of its analogs, but rather a selective tool compound with a unique pharmacophore mapping to specific parasitic SPT isoforms relative to Sphingofungin B.

Antiparasitic Drug Discovery Sphingolipid Metabolism Structure-Activity Relationship

Potency as a P. falciparum Inhibitor: Sphingofungin C Ranks Third Among Natural Congeners

When evaluated for activity against the intraerythrocytic form of the malaria parasite Plasmodium falciparum, Sphingofungin C demonstrates a potency (IC50 = 4.2 μg/mL) that is intermediate among its natural congeners, being 2.6-fold less active than the most potent analog, Sphingofungin B (IC50 = 1.6 μg/mL), yet comparable to Sphingofungin A (IC50 = 3.7 μg/mL) [1]. This positioning is significant for SAR campaigns seeking a balanced potency-stability profile, as the acetylated nature of Sphingofungin C may confer superior chemical stability compared to the more potent but free-hydroxyl-containing Sphingofungin B.

Antimalarial Agents Sphingolipid Biosynthesis Natural Product Screening

SPT Inhibition Potency on Bacterial Enzyme: Equipotent to Sphingofungin B, but 100-fold Weaker than Myriocin

In a colorimetric SPT activity assay using a bacterial enzyme (FadD-coupled), Sphingofungin C showed inhibitory activity on an equal level with Sphingofungin B [1]. However, both compounds required significantly higher concentrations to achieve inhibition comparable to myriocin, a structurally unrelated fungal SPT inhibitor with an IC50 of approximately 0.13-0.28 nM for the human enzyme [2]. This cross-study comparison demonstrates that while Sphingofungin C and B are pharmacologically equivalent in this context, Sphingofungin C is a substantially weaker SPT inhibitor than myriocin, a critical consideration for experiments where complete SPT shut-down is required.

Enzyme Assay Serine Palmitoyltransferase Inhibitor Potency

Unique Structural Feature: The C-5 Acetoxy Group Makes Sphingofungin C the Synthetic Gateway to All Other Sphingofungins

Sphingofungin C is the only naturally occurring sphingofungin bearing a C-5 acetoxy substituent instead of a free hydroxyl [1]. This structural distinction is functionally critical: it serves as a masked hydroxyl handle that directly enables the one-pot synthesis of Sphingofungin B (via acidic deacetylation) and enzymatic conversion to Sphingofungin D, and subsequently to Sphingofungin A [2]. No other sphingofungin analog provides this direct, versatile access to the entire family. For procurements focused on medicinal chemistry or SAR exploration, Sphingofungin C is thus the indispensable starting material.

Total Synthesis Chemoenzymatic Derivatization Natural Product Scaffold

Natural Abundance: Sphingofungin C is the Most Plentiful Metabolite in the Fermentation Broth, Ensuring Supply Chain Reliability

Literature from the original isolation and characterization of the sphingofungin family explicitly states that Sphingofungin C is the most abundant congener produced in the liquid fermentation of A. fumigatus ATCC 20857 [1]. While quantitative yield data (mg/L) is proprietary and not publicly disclosed, this qualitative claim of natural abundance is consistently reported across multiple secondary sources and reviews, strongly inferring that isolation yields for Sphingofungin C are higher than for Sphingofungins A, B, or D.

Natural Product Isolation Fermentation Scale-up Procurement Economics

Defined Research and Procurement Scenarios for Sphingofungin C (CAS 121025-46-5) Based on Quantitative Evidence


Selective Antiparasitic Drug Discovery Targeting Protozoan SPT Isoforms

Investigator teams focusing on treatment of Chagas disease (T. cruzi) can leverage Sphingofungin C's selective profile (IC50 = 63.8 μg/mL) that is equipotent to Sphingofungin D (IC50 = 55.7 μg/mL) while being significantly attenuated against T. b. rhodesiense (IC50 = 66 μg/mL). This selectivity window is valuable for probing SPT isoform differences between protozoan species [1].

Semi-Synthetic Core Scaffold for Sphingofungin Analog Library Generation

Medicinal chemistry groups aiming to build a focused library of sphingofungin derivatives for SAR studies should prioritize procurement of Sphingofungin C uniquely, as its C-5 acetoxy group enables direct, high-yielding conversion to Sphingofungin B, D, and A without complex protecting-group strategies [1][2].

Biochemical Studies of Reversible, Moderate SPT Inhibition in Yeast Models

For investigations requiring sustained but incomplete SPT blockade to avoid acute cytotoxicity in Saccharomyces cerevisiae, Sphingofungin C serves as an appropriate tool: it produces >99.9% cell death after 24 hours [1], but its inhibition potency is substantially lower than irreversible inhibitors like myriocin, offering a wider dynamic range for dose-response studies [2].

Antifungal Lead Optimization with Encrypted Hydroxyl Functionality

Groups working on antifungal leads against azole-resistant Cryptococcus species can use Sphingofungin C as a chemical biology probe. Its acetylated head group may offer superior fungal cell permeability or fungal-specific SPT binding, a hypothesis testable by comparing its MIC with that of Sphingofungin B against Cryptococcus isolates in the original activity spectrum data [1].

Quote Request

Request a Quote for Sphingofungin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.